(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl group, a methoxyphenyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound.
Introduction of Substituents: The tert-butyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (3S,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)17-9-13(14(10-17)15(18)19)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 |
InChI Key |
VPOQIAARBUYSLD-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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